N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Description
This compound (MW: 501.6, C₂₇H₂₇N₅O₃S) features a 1,3,4-thiadiazole core substituted at position 2 with a 3-methylbenzamide group and at position 5 with a sulfanyl-linked carbamoylmethyl moiety attached to a 4-methoxyphenyl group . The 1,3,4-thiadiazole scaffold is widely explored in medicinal chemistry due to its bioisosteric properties with amide bonds, metabolic stability, and diverse pharmacological activities. The 4-methoxyphenyl carbamoyl group may enhance lipophilicity and receptor binding, while the sulfanyl bridge contributes to redox activity and solubility modulation .
Properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-12-4-3-5-13(10-12)17(25)21-18-22-23-19(28-18)27-11-16(24)20-14-6-8-15(26-2)9-7-14/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGQLGZANBZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide typically involves multiple steps. One common route includes the formation of the thiadiazole ring through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting intermediate is then reacted with 4-methoxyphenyl isocyanate to form the carbamoyl derivative. Finally, this intermediate undergoes a coupling reaction with 3-methylbenzoyl chloride to yield the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to enhance the scalability of the process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring enables nucleophilic substitution at the 2- and 5-positions due to electron-deficient sulfur and nitrogen atoms.
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Mechanistic Insight : The electron-withdrawing thiadiazole ring activates the C2 position for nucleophilic attack, while the sulfanyl group stabilizes intermediates via resonance .
Oxidation of the Sulfanyl (-S-) Bridge
The methylene-sulfanyl (-SCH₂-) moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
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Applications : Sulfone derivatives show enhanced biological activity due to increased polarity and hydrogen-bonding capacity .
Hydrolysis of the Carbamoyl Group
The carbamoyl (-NH-C(=O)-) linkage undergoes hydrolysis under acidic or basic conditions.
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Kinetics : Acidic hydrolysis proceeds faster due to protonation of the carbonyl oxygen, facilitating nucleophilic attack by water .
Condensation Reactions
The carbamoyl and aromatic amine groups participate in
Scientific Research Applications
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,3,4-thiadiazole have shown comparable efficacy to standard antibiotics such as ciprofloxacin and griseofulvin against various microbial strains . The specific structure of N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide suggests potential enhancements in these activities due to the presence of the methoxyphenyl and methylbenzamide groups.
Anti-Diabetic Activity
Recent studies have highlighted the anti-diabetic potential of thiadiazole derivatives. Compounds similar to this compound have demonstrated significant inhibition of glucose absorption and enhancement of insulin sensitivity in vitro . This positions them as promising candidates for developing new anti-diabetic medications.
Anti-Cancer Effects
The compound's structural features may also contribute to its anti-cancer properties. Thiadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Research has indicated that certain derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth . The specific interactions of this compound with cellular pathways warrant further investigation.
Enzyme Inhibition
Thiadiazole derivatives often act as enzyme inhibitors. For example, they may inhibit key enzymes involved in metabolic pathways relevant to diabetes or cancer proliferation .
Interaction with Cellular Targets
Molecular docking studies suggest that thiadiazole compounds can interact with specific receptors or proteins within cells, altering their functions. This interaction can lead to enhanced therapeutic effects or reduced side effects compared to traditional drugs .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The compound this compound was tested alongside standard antibiotics and showed synergistic effects when combined with them .
Case Study 2: Anti-Diabetic Activity
In a recent investigation, a derivative similar to this compound was evaluated for its ability to lower blood glucose levels in diabetic models. The results indicated a significant reduction in glucose levels post-administration compared to controls .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and carbamoyl group are key functional groups that contribute to its biological activity.
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
Key Differences in Functional Groups and Bioactivity
- Sulfanyl Linkers : The target compound’s carbamoylmethyl sulfanyl group (‑S‑CH₂‑CO‑NH‑) contrasts with simpler sulfanyl (‑S‑) or sulfonamide (‑SO₂‑NH‑) groups in analogues . This carbamoyl moiety may improve hydrogen-bonding capacity and solubility compared to hydrophobic methylphenyl or chlorophenyl substituents .
- Aromatic Substituents : The 4-methoxyphenyl group in the target compound offers moderate electron-donating effects, whereas chlorophenyl () or thiophene () groups introduce electron-withdrawing or π-conjugated systems, respectively. These differences influence electronic distribution and binding to biological targets .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Lipophilicity : The target compound’s higher MW (501.6) compared to analogues like ’s derivative (C₁₉H₁₈ClN₅O₃S₂) may impact membrane permeability. The 4-methoxyphenyl group balances lipophilicity, whereas chlorophenyl () or methylphenyl () groups increase hydrophobicity .
- Crystallinity : The butterfly conformation observed in ’s compound suggests enhanced crystallinity, which could improve stability but reduce solubility compared to the target compound’s flexible carbamoylmethyl chain .
Biological Activity
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-tuberculosis research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and findings.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl group and the 3-methylbenzamide moiety enhances its pharmacological potential. The thiadiazole ring is particularly significant as it serves as a scaffold for various bioactive compounds.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Thiadiazole Ring | Heterocyclic structure associated with various activities |
| 4-Methoxyphenyl Group | Enhances lipophilicity and potential receptor interactions |
| 3-Methylbenzamide Moiety | Contributes to pharmacological properties |
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties . A study highlighted that compounds similar to this compound demonstrated potent activity against various bacterial strains. Notably, the compound showed effective inhibition against Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentration (MIC) values comparable to established antibiotics like isoniazid and rifampicin .
Anti-Tuberculosis Activity
The specific anti-tuberculosis activity of this compound was evaluated in several studies. For instance, analogues of this compound were synthesized and tested against Mtb. Some derivatives exhibited MIC values as low as 0.78 mM , indicating strong potential as therapeutic agents against resistant strains of tuberculosis .
The mechanism by which these compounds exert their effects involves inhibition of key enzymes within the bacterial metabolic pathways. Molecular docking studies have suggested that the compound binds effectively to ketol-acid reductoisomerase (KARI) in Mtb, disrupting its function and leading to bacterial cell death .
Cytotoxicity Studies
Cytotoxicity assessments using human embryonic kidney 293T (HEK293T) cells revealed that some derivatives exhibited low toxicity profiles. For example, compounds tested showed IC50 values indicating they were well-tolerated at therapeutic concentrations .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Case Study on Tuberculosis : A series of compounds including this compound were evaluated in vitro against Mtb H37Rv strain. The results showed significant bactericidal activity with a reduction in colony-forming units (CFUs) compared to control groups .
- Anti-Cancer Potential : Thiadiazole derivatives have also been studied for their anticancer properties. Mechanistic investigations revealed that these compounds can induce apoptosis in cancer cell lines by inhibiting tyrosine kinase enzymes and activating apoptotic pathways .
Q & A
Q. What are the key steps in synthesizing N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide?
The synthesis typically involves:
- Hydrazide formation : Reacting 4-methoxybenzoic acid derivatives with hydrazine to form the hydrazide intermediate.
- Oxadiazole/thiadiazole ring closure : Using cyanogen bromide or similar reagents to cyclize the hydrazide into the thiadiazole core.
- Coupling reactions : Introducing the 3-methylbenzamide moiety via amide bond formation under basic conditions (e.g., sodium hydride in THF) .
- Sulfanyl group incorporation : Thiol-ene or nucleophilic substitution reactions to attach the sulfanyl-containing side chain .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR spectroscopy : - and -NMR to confirm substituent positions and purity.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : For absolute configuration determination, as demonstrated in related thiadiazole derivatives .
- FT-IR : To identify functional groups like amide C=O stretches (~1650–1700 cm) and sulfanyl S-H bonds (~2550 cm) .
Q. What are the common chemical reactions involving the thiadiazole core?
- Oxidation : The sulfanyl group can be oxidized to sulfoxides or sulfones using HO or KMnO .
- Nucleophilic substitution : The chlorine or methoxy groups on aromatic rings may undergo substitution with amines or thiols under basic conditions .
- Reduction : LiAlH-mediated reduction of amide bonds to amines, though this may destabilize the thiadiazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Dose-response profiling : Use multiple assays (e.g., antimicrobial disk diffusion vs. microdilution) to confirm activity thresholds .
- Metabolic stability tests : Assess whether discrepancies arise from compound degradation in specific media (e.g., liver microsome assays) .
- Structural analogs comparison : Compare with derivatives like N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl benzamides to isolate substituent effects .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?
- Molecular docking : Map interactions with target proteins (e.g., bacterial DHFR or kinase enzymes) using software like AutoDock Vina .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with bioactivity data from analogs .
- DFT calculations : Analyze charge distribution on the thiadiazole ring to predict reactivity sites .
Q. How should researchers design experiments to optimize synthetic yield?
- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically to identify optimal conditions .
- In situ monitoring : Use techniques like Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
- Green chemistry approaches : Replace toxic solvents (e.g., THF) with ionic liquids or water-miscible alternatives to improve scalability .
Q. What methodologies address challenges in crystallizing this compound for X-ray studies?
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to enhance crystal lattice stability .
- Vapor diffusion : Use slow evaporation in mixed solvents (e.g., DCM/hexane) to grow high-quality single crystals.
- Low-temperature data collection : Mitigate thermal motion artifacts by collecting diffraction data at 100 K .
Methodological Considerations
Q. How to validate the purity of intermediates during multi-step synthesis?
- HPLC-DAD/ELSD : Monitor retention times and UV profiles at each step to detect byproducts.
- TLC-MS : Combine thin-layer chromatography with mass spectrometry for rapid purity assessment .
- Elemental analysis : Confirm stoichiometric ratios of C, H, N, and S for final compounds .
Q. What strategies mitigate spectral overlap in NMR analysis?
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in aromatic regions.
- Deuterated solvents : Switch from CDCl to DMSO-d to shift proton resonances .
- Paramagnetic relaxation agents : Add Cr(acac) to sharpen broad signals from exchangeable protons .
Data Interpretation and Reporting
Q. How to contextualize contradictory results in pharmacological studies?
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher efficacy in Gram-positive vs. Gram-negative bacteria) .
- Mechanistic studies : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to validate hypothesized targets .
- Peer review : Engage collaborators to replicate key findings and rule out protocol-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
